1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride is a chemical compound with the molecular formula C9H13BrN2S·2HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The presence of the bromothiophene moiety adds unique properties to this compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromothiophene and piperazine.
Reaction Conditions: The 3-bromothiophene is first brominated to introduce the bromine atom at the 2-position. This is followed by a nucleophilic substitution reaction with piperazine to form 1-[(3-bromothiophen-2-yl)methyl]piperazine.
Formation of Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, which enhances the compound’s stability and solubility.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding thiol or thioether.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Wissenschaftliche Forschungsanwendungen
1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Wirkmechanismus
The mechanism of action of 1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride can be compared with other similar compounds, such as:
1-[(2-Bromothiophen-3-yl)methyl]piperazine: This compound has the bromine atom at a different position on the thiophene ring, leading to variations in its chemical and biological properties.
1-[(3-Chlorothiophen-2-yl)methyl]piperazine:
1-[(3-Methylthiophen-2-yl)methyl]piperazine:
Eigenschaften
Molekularformel |
C9H15BrCl2N2S |
---|---|
Molekulargewicht |
334.10 g/mol |
IUPAC-Name |
1-[(3-bromothiophen-2-yl)methyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C9H13BrN2S.2ClH/c10-8-1-6-13-9(8)7-12-4-2-11-3-5-12;;/h1,6,11H,2-5,7H2;2*1H |
InChI-Schlüssel |
MOLUGSCBPYJCFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CC2=C(C=CS2)Br.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.